3-amino-4-chloro-N-(pyridin-3-yl)benzamide
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Overview
Description
3-amino-4-chloro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 4th position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety
Mechanism of Action
Target of Action
Similar compounds like indole derivatives and pyridine-containing compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, thereby exerting the compound’s biological effects.
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Result of Action
Related compounds have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(pyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-amino-4-chlorobenzoic acid and pyridine-3-amine.
Amide Formation: The carboxylic acid group of 3-amino-4-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate is then reacted with pyridine-3-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are used in coupling reactions, often in the presence of a base and an inert atmosphere.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of aminobenzamides.
Coupling: Formation of biaryl or heteroaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of diseases such as tuberculosis and cancer.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-chloro-N-(pyridin-2-yl)benzamide
- 3-amino-4-chloro-N-(pyridin-4-yl)benzamide
- 3-amino-4-chloro-N-(quinolin-3-yl)benzamide
Uniqueness
3-amino-4-chloro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in distinct pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
3-amino-4-chloro-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYHSZKYVRDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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